molecular formula C16H24O B14843232 2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene

2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene

Cat. No.: B14843232
M. Wt: 232.36 g/mol
InChI Key: VCEDLPAODZSLTG-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O It is a derivative of benzene, featuring tert-butyl, cyclopropoxy, and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Isopropyl Group: The isopropyl group is introduced through another Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution using cyclopropyl alcohol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene
  • 4-tert-Butylphenol

Comparison

2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene is unique due to the presence of both cyclopropoxy and isopropyl groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-1-propan-2-ylbenzene

InChI

InChI=1S/C16H24O/c1-11(2)14-9-8-13(17-12-6-7-12)10-15(14)16(3,4)5/h8-12H,6-7H2,1-5H3

InChI Key

VCEDLPAODZSLTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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